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2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine

Physicochemical profiling Amine basicity Drug-likeness optimization

In fragment-based drug discovery, sourcing building blocks with both a privileged heterocyclic scaffold and a tunable basicity handle is a recurring bottleneck. 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine directly addresses this challenge: - Pyrazine ring provides a bidentate H-bond acceptor motif validated in kinase hinge-binding crystallography. - 4-CF3-piperidine lowers conjugate acid pKa to ~9.62 (vs ~11.22 unsubstituted), reducing the protonated fraction at physiological pH and improving CNS drug-likeness. - MW 259.23 and moderate logP (~1.7 contribution from the CF3-amide) align with lead-like space for CNS and agrochemical discovery programs.

Molecular Formula C11H12F3N3O
Molecular Weight 259.232
CAS No. 2097923-12-9
Cat. No. B2477575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine
CAS2097923-12-9
Molecular FormulaC11H12F3N3O
Molecular Weight259.232
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C(=O)C2=NC=CN=C2
InChIInChI=1S/C11H12F3N3O/c12-11(13,14)8-1-5-17(6-2-8)10(18)9-7-15-3-4-16-9/h3-4,7-8H,1-2,5-6H2
InChIKeyZIJRZZBBXCPCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 33 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine: Structural Identity & Compound Class


2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine (IUPAC: pyrazin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone) is a synthetic heterocyclic amide building block with the molecular formula C₁₁H₁₂F₃N₃O and a molecular weight of 259.23 g/mol . The compound comprises a pyrazine ring linked via a carbonyl bridge to a piperidine ring bearing a 4-trifluoromethyl (–CF₃) substituent. Pyrazine is a recognized privileged scaffold in medicinal chemistry, appearing in at least eight FDA-approved drugs and frequently serving as a bioisostere of benzene, pyridine, and pyrimidine [1]. The 4-trifluoromethylpiperidine moiety is a validated fragment in drug discovery, with the –CF₃ group known to modulate lipophilicity, metabolic stability, and amine basicity [2]. This compound is primarily offered as a research-grade building block by specialty chemical suppliers for use in medicinal chemistry, chemical biology, and agrochemical discovery programs.

Scaffold Pyrazine privileged scaffold (reported in FDA-approved drugs)
Fragment 4‑Trifluoromethylpiperidine motif used in discovery programs
Format Research‑grade building block for medicinal chemistry

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine: Substitution Limitations


Although numerous piperidine-amide building blocks are commercially available, the combination of a pyrazine carbonyl acceptor and a 4-trifluoromethylpiperidine donor in a single low-molecular-weight scaffold (MW 259.23) creates a physicochemical profile that is not replicated by close analogs . Substituting the pyrazine ring for pyridine (CAS 2097889-97-7, MW 258.24) reduces the hydrogen-bond acceptor count from two aromatic nitrogens to one, potentially altering target engagement in kinase hinge-binding applications [1]. Replacing the piperidine with morpholine (CAS 1710368-02-7, MW 266.26) introduces an ether oxygen that increases polarity and eliminates the basic amine handle useful for salt formation or further derivatization . The electron-withdrawing –CF₃ group at the piperidine 4-position lowers the predicted pKa of the conjugate acid by approximately 1.6 log units relative to unsubstituted piperidine (pKa ~11.22), modulating protonation state at physiological pH [2]. These cumulative structural differences mean that generic interchange among superficially similar building blocks can lead to divergent physicochemical properties, altered binding modes, and non-comparable SAR in lead optimization campaigns.

Target
Substitute
Interchangeability Risk
Pyrazine
Pyridine
Dual vs single H‑bond acceptor may shift kinase hinge‑binding geometry
Piperidine
Morpholine
Loss of basic amine handle limits salt formation and further derivatization
4‑CF₃ piperidine
2‑CF₃ or 3‑CF₃ piperidine
CF₃ regioisomer alters pKa and protonation equilibrium, potentially shifting permeability

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine: Differentiation Evidence


Reduced Piperidine Basicity vs. Unsubstituted Piperidine

The electron-withdrawing 4-CF₃ substituent on the piperidine ring lowers the predicted pKa of the conjugate acid from ~11.22 (unsubstituted piperidine [1]) to ~9.62 (4-trifluoromethylpiperidine, predicted ). For the target compound, the amide carbonyl further reduces the basicity of the piperidine nitrogen compared to the free amine; however, the CF₃ effect remains structurally encoded. This shift of approximately 1.6 pKa units reduces the fraction of protonated species at pH 7.4, which may lower hERG channel affinity and phospholipidosis risk—a recognized class-level benefit of the trifluoromethylpiperidine motif in medicinal chemistry [2].

Amine Basicity
Class‑level
ΔpKa ≈ –1.6 (predicted)
Reduced protonation at pH 7.4 may lower hERG‑related risk
Predicted pKa values require experimental verification
Physicochemical profiling Amine basicity Drug-likeness optimization

Dual H-Bond Acceptor Pyrazine vs. Mono-Acceptor Pyridine

The target compound contains a pyrazine ring with two aromatic nitrogen atoms capable of serving as hydrogen-bond acceptors. In pyrazine-containing kinase inhibitors, the pyrazine nitrogen frequently engages the hinge region of the kinase protein via hydrogen bonding [1]. The closest heterocyclic analog, 2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine (CAS 2097889-97-7), possesses only one aromatic nitrogen (pyridine), reducing the hydrogen-bond acceptor count on the aromatic ring from 2 to 1 . A study on the pyrazine-containing compound YM155 demonstrated that nitrogen in the pyrazine ring serves as a critical hydrogen-bond acceptor, and disruption of this interaction abolishes cellular uptake and stemotoxic activity [2].

H‑Bond Acceptors
Class‑level
2 (pyrazine) vs 1 (pyridine)
Additional acceptor supports bidentate kinase hinge‑binding
Based on pyrazine kinase inhibitor review
Kinase inhibitor design Hydrogen-bond acceptor count Hinge-binding motif

Molecular Weight and Fsp³ vs. Morpholine/Piperazine Analogs

The target compound (MW 259.23) occupies a favorable lead-like molecular weight range. Compared to the morpholine analog 4-[4-(trifluoromethyl)piperidine-1-carbonyl]morpholine (CAS 1710368-02-7, MW 266.26), the target is ~7 Da lighter . More importantly, the piperidine ring in the target compound contributes a higher fraction of sp³-hybridized carbons (Fsp³) compared to the morpholine analog, where the ring oxygen replaces a methylene unit. Higher Fsp³ is correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in drug candidates [1]. The target compound is also structurally distinct from piperazine-containing analogs (e.g., 1-(pyrazine-2-carbonyl)piperazine), which carry an additional basic nitrogen that further alters the pKa profile and may increase the risk of polypharmacology [2].

Lead‑like Profile
Cross‑study
Target MW 259.23 Fsp³ favorable
Morpholine analog MW 266.26 Fsp³ lower
Higher Fsp³ may reduce promiscuity and improve solubility
Fsp³ association from Lovering et al. J. Med. Chem. 2009
Physicochemical properties Lead-likeness Fraction sp³ carbon

4-CF₃ Piperidine vs. 2- and 3-Regioisomers

The CF₃ group at the piperidine 4-position in the target compound provides a distinct profile compared to 2-CF₃ and 3-CF₃ regioisomeric piperidine building blocks. The 4-CF₃ substituent is symmetrically positioned relative to the piperidine nitrogen, offering a more predictable conformational profile with reduced steric influence on amide bond geometry compared to the 2-CF₃ isomer [1]. Experimentally, 2-(trifluoromethyl)piperidine has a predicted pKa of 7.74 ± 0.10 , significantly lower than 4-trifluoromethylpiperidine (pKa ~9.62), indicating that the proximity of the CF₃ group to the nitrogen in the 2-position exerts a stronger inductive effect. This predicted ~1.9 pKa unit difference between 2-CF₃ and 4-CF₃ regioisomers translates to a ~80-fold difference in protonation equilibrium at physiological pH, which has implications for membrane permeability and target engagement [2].

Regioisomer pKa
Cross‑study
4‑CF₃ pKa ~9.6 vs 2‑CF₃ pKa ~7.7
Balanced basicity avoids excessive suppression, maintaining solubility
Predicted values; experimental pKa may differ
Regiochemistry Metabolic stability Conformational analysis

CF₃ Lipophilicity vs. Non-Fluorinated Analogs

The –CF₃ group is a well-established lipophilicity-enhancing substituent in drug design [1]. For the free amine 4-trifluoromethylpiperidine, the experimentally measured logP is approximately 1.7 , compared to unsubstituted piperidine (logP ~0.2–0.8). Incorporation of this motif into the pyrazine amide scaffold is expected to increase the overall logP by approximately 1–1.5 units compared to a hypothetical non-fluorinated analog (e.g., 1-(pyrazine-2-carbonyl)-4-methylpiperidine), based on the known Hansch π value for –CF₃ vs. –CH₃ (Δπ ≈ 0.9–1.1) [2]. This lipophilicity enhancement can improve passive membrane permeability while the pyrazine ring's H-bond acceptor capacity maintains aqueous solubility within acceptable ranges for lead-like compounds.

Lipophilicity
Class‑level
ΔlogP +0.9 to +1.5 vs non‑fluorinated
Reported lipophilicity gain may improve passive permeability
Hansch π analysis; measured logP 1.7 for free amine
Lipophilicity logP prediction Membrane permeability

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine: Application Scenarios


Kinase Fragment Libraries with Dual H-Bond Acceptors

The pyrazine ring's two aromatic nitrogen atoms provide a bidentate hydrogen-bond acceptor motif capable of engaging kinase hinge regions [1]. Procurement of this building block is warranted for fragment-based drug discovery (FBDD) programs targeting kinases where pyrazine-containing fragments have demonstrated hinge-binding in crystallographic studies. The 4-trifluoromethylpiperidine amide moiety contributes moderate lipophilicity (logP contribution ~1.7) and reduced basicity (predicted pKa ~9.62) relative to unsubstituted piperidine amides, potentially improving selectivity profiles compared to more basic amine-containing fragments [2].

CNS Programs: Lipophilicity & Basicity Balance

The combination of the –CF₃ group (enhancing lipophilicity and metabolic stability) with the pyrazine ring (providing polarity via H-bond acceptors) creates a scaffold with properties aligned with CNS drug design parameters. The predicted pKa reduction from ~11.22 to ~9.62 lowers the fraction of positively charged species at physiological pH, which can improve blood-brain barrier penetration [1]. The MW of 259.23 is within the optimal range for CNS drug-likeness (MW < 400), making this compound a suitable building block for CNS-targeted library synthesis [2].

Fluorinated Heterocyclic Scaffolds for Agrochemicals

Trifluoromethyl-substituted heterocycles are extensively used in agrochemical discovery due to the metabolic stability and lipophilicity conferred by the –CF₃ group [1]. The pyrazine ring is a recognized scaffold in fungicide and herbicide design. This compound, combining both motifs in a single building block with a reactive amide linkage suitable for further derivatization, offers a strategic intermediate for agrochemical SAR programs seeking fluorinated pyrazine-containing leads [2].

Chemical Biology Probes: H-Bond Acceptor Pharmacophore

For chemical biology applications where target engagement depends on specific hydrogen-bonding interactions, the pyrazine carbonyl-piperidine scaffold provides a geometrically defined pharmacophore with three H-bond acceptor sites (two pyrazine nitrogens + one carbonyl oxygen) [1]. The 4-CF₃ substituent offers a spectroscopic handle (¹⁹F NMR) for binding and metabolism studies, adding value as a probe building block beyond simple structural diversity [2]. The amide bond serves as a modular attachment point for linker conjugation to biotin, fluorophores, or solid supports.

Application
Selection Property
Validation Focus
Kinase fragment‑based discovery
Dual H‑bond acceptor pyrazine ring
Kinase hinge‑binding crystallography
CNS‑targeted library synthesis
Balanced lipophilicity/basicity profile
BBB permeability assessment in models
Agrochemical SAR programs
Fluorinated heterocyclic scaffold
Metabolic stability and field‑activity screening
Chemical biology probe design
Defined H‑bond acceptor pharmacophore + ¹⁹F NMR handle
Target engagement and binding assays
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